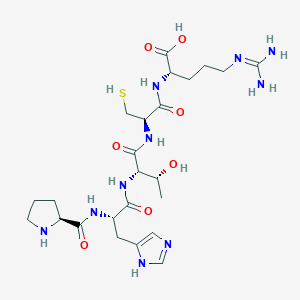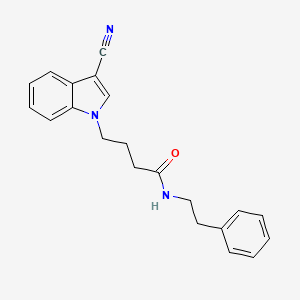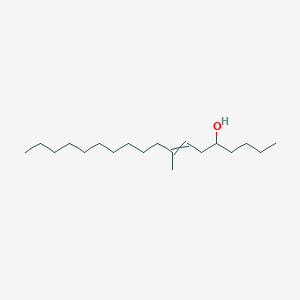![molecular formula C5H5NS2 B14177838 2H,5H-[1,3]Dithiolo[4,5-c]pyrrole CAS No. 851346-12-8](/img/structure/B14177838.png)
2H,5H-[1,3]Dithiolo[4,5-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3-Dithiolo[4,5-c]pyrrole is a heterocyclic compound with the molecular formula C5H5NS2 and a molecular weight of 143.23 g/mol . This compound features a unique structure that includes both sulfur and nitrogen atoms within a five-membered ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dithiolo[4,5-c]pyrrole typically involves the use of precursor compounds such as N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one . This precursor can be synthesized on a large scale (>20 g) using a variety of methods, including homocoupling reactions and cross-coupling reactions with 1,3-dithiole-2-thiones . The reaction conditions often involve the use of protecting groups and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and copper-mediated Ullman-type reactions .
Industrial Production Methods
While specific industrial production methods for 5H-1,3-Dithiolo[4,5-c]pyrrole are not widely documented, the large-scale synthesis of its precursors suggests that similar methods could be adapted for industrial production. The use of scalable reactions and readily available starting materials makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dithiolo[4,5-c]pyrrole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly N-arylation, can be performed using aryl halides and copper-mediated Ullman-type reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Aryl halides and copper catalysts: For substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of 5H-1,3-Dithiolo[4,5-c]pyrrole, which can be used in further chemical studies and applications .
Scientific Research Applications
5H-1,3-Dithiolo[4,5-c]pyrrole has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and potential medicinal applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 5H-1,3-Dithiolo[4,5-c]pyrrole involves its ability to undergo oxidation and reduction reactions, forming radical cations and dications. These species can interact with various molecular targets and pathways, making the compound useful in the study of charge-transfer complexes and electronic materials .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene (TTF): Known for its strong electron-donor properties and applications in molecular electronics.
Monopyrrolotetrathiafulvalenes (MPTTFs): These compounds have extended π-systems and better π-stacking capabilities compared to TTF.
Bispyrrolotetrathiafulvalenes (BPTTFs): Similar to MPTTFs but with additional functionalization possibilities.
Uniqueness
5H-1,3-Dithiolo[4,5-c]pyrrole is unique due to its specific structure that includes both sulfur and nitrogen atoms within a five-membered ring. This structure imparts unique electronic properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
851346-12-8 |
|---|---|
Molecular Formula |
C5H5NS2 |
Molecular Weight |
143.2 g/mol |
IUPAC Name |
5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C5H5NS2/c1-4-5(2-6-1)8-3-7-4/h1-2,6H,3H2 |
InChI Key |
VUBUTPCJFOWZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1SC2=CNC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)



![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)

![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
